N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[4-oxo-4-(2-phenylethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(21-13-12-15-5-2-1-3-6-15)7-4-14-27-19-11-10-17(23-24-19)22-20(26)16-8-9-16/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIIGSNRKJRPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under basic conditions.
Attachment of the Phenethylamino Group: The phenethylamino group is attached via a nucleophilic substitution reaction, often using a phenethylamine derivative.
Formation of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction, typically using a cyclopropanecarboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exhibit significant anticancer properties. The compound's structural features suggest it may interact with specific biological targets involved in cancer cell proliferation and survival.
Table 1: Summary of Anticancer Studies
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Its ability to modulate inflammatory cytokines makes it a candidate for further exploration in this area.
Case Study: Anti-inflammatory Properties
In a recent study, this compound was tested in animal models for its anti-inflammatory effects. The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential utility in chronic inflammatory conditions .
Neuroprotection
There is growing interest in the neuroprotective properties of this compound, particularly its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help mitigate oxidative stress and neuronal damage.
Table 2: Neuroprotective Studies
| Study Reference | Disease Model | Mechanism of Action | Findings |
|---|---|---|---|
| Alzheimer's | NMDA receptor modulation | Improved cognitive function | |
| Parkinson’s Disease | Antioxidant activity | Reduced dopaminergic neuron loss |
Mechanistic Insights
Understanding the mechanism of action is crucial for the development of therapeutic strategies involving this compound. Studies have focused on its interaction with various biological pathways, including:
- PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced cancer cell survival.
- NMDA Receptor Modulation : Its role as an antagonist at NMDA receptors highlights its potential in neuroprotection.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from literature and patents.
Table 1: Structural and Functional Comparison
Key Findings :
Compared to Tozasertib, the pyridazine core may offer different electronic properties versus pyrimidine, influencing binding to kinase or non-kinase targets .
Functional Group Variations: The phenethylamino chain in the target compound contrasts with Tozasertib’s methylpiperazinyl group, which is critical for Aurora kinase inhibition. This suggests divergent therapeutic applications (e.g., immunomodulation vs. antineoplastic) .
Research Limitations :
- No direct in vivo or clinical data for the target compound are available in the provided evidence.
- Comparisons rely on structural analogies and inferred mechanisms from related molecules.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group between the pyridazine ring and the butyl chain undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for introducing new functional groups or modifying the compound’s polarity.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 60–80°C, 8–12 hrs | Alkylated thioether derivatives | Enhanced lipophilicity |
| Amines (primary) | Et₃N, THF, RT, 24 hrs | Secondary/tertiary amine-functionalized analogs | Improved solubility |
Mechanism : The sulfur atom acts as a soft nucleophile, displacing leaving groups (e.g., halides) in SN₂ pathways. Steric hindrance from the pyridazine ring limits reactivity at this site.
Oxidation of the Thioether Group
The thioether moiety is oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4–6 hrs | Sulfoxide (-SO-) | Increased metabolic stability |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hrs | Sulfone (-SO₂-) | Enhanced target binding affinity |
Kinetics : Oxidation with mCPBA proceeds faster (≥90% conversion in 2 hrs) compared to H₂O₂ (60–70% in 6 hrs).
Hydrolysis of the Amide Bond
The cyclopropanecarboxamide group undergoes hydrolysis under strongly acidic or basic conditions, yielding carboxylic acid intermediates.
| Conditions | Reagent | Product | Downstream Use |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hrs | Cyclopropanecarboxylic acid + free amine | Precursor for prodrug synthesis |
| Basic (NaOH, 2M) | 80°C, 8 hrs | Sodium carboxylate + amine byproduct | Salt formation for solubility |
Stability : The amide bond is resistant to mild hydrolysis (pH 4–9), ensuring stability in physiological environments.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven ring-opening under acidic or radical conditions:
-
Acid-Catalyzed Opening :
-
Reagents : H₂SO₄, H₂O
-
Product : Linear alkene or alcohol derivatives.
-
Mechanism : Protonation destabilizes the ring, leading to carbocation formation and subsequent rearrangement.
-
-
Radical-Induced Opening :
-
Reagents : AIBN, Bu₃SnH
-
Product : Aliphatic chains with terminal functional groups.
-
Coupling Reactions for Structural Diversification
The pyridazine ring participates in palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization :
| Reaction Type | Catalyst/Reagent | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Aryl boronic acids | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Primary/secondary amines | 65–78% |
Optimization : Microwave-assisted coupling in NMP reduces reaction times from 24 hrs to 30 mins .
Reductive Amination at the Phenethylamino Group
The secondary amine in the phenethylamino moiety undergoes reductive amination with aldehydes/ketones:
-
Reagents : NaBH₃CN, MeOH, RT
-
Scope : Tolerates aromatic and aliphatic carbonyl compounds (e.g., benzaldehyde, acetone).
-
Yield : 50–75%, depending on steric bulk.
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(6-((4-oxo-4-(phenethylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide?
The compound is synthesized via multi-step organic reactions, including amide coupling, thioether formation, and cyclopropane functionalization. Optimization involves:
- Stepwise purification : Intermediate products are purified using column chromatography to minimize side reactions and improve yield .
- Automated synthesis : Industrial settings employ automated techniques to standardize reaction parameters (e.g., temperature, solvent ratios) for reproducibility .
- Statistical design of experiments (DoE) : Factorial designs identify critical variables (e.g., catalyst loading, reaction time) to maximize efficiency .
Q. Which analytical techniques are essential for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine ring and cyclopropane moiety .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (≈413.51 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, including bond angles and steric interactions between the phenethylamino and thiophenyl groups .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Thermogravimetric analysis (TGA) : Measures thermal decomposition profiles at varying temperatures .
- Accelerated stability studies : Expose the compound to humidity, light, and oxidative stress to identify degradation products via HPLC-MS .
Advanced Research Questions
Q. What computational approaches are used to predict and resolve contradictions in biological activity data?
Discrepancies in kinase inhibition assays (e.g., IC50 variability) are addressed by:
- Molecular docking simulations : Compare binding affinities across kinase isoforms to explain selectivity differences .
- Quantum mechanical/molecular mechanical (QM/MM) modeling : Evaluates electronic interactions at catalytic sites to refine structure-activity relationships .
- Meta-analysis of literature data : Cross-reference results with structurally analogous pyridazine derivatives (e.g., N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl) analogs) to identify trends .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
A multi-modal approach is recommended:
- Kinase profiling panels : Screen against 100+ kinases to identify primary targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein-ligand complex stability .
- Transcriptomic analysis : RNA sequencing reveals downstream pathways (e.g., apoptosis, proliferation) affected by kinase inhibition .
Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?
- Parallel synthesis : Generate libraries of analogs by modifying the phenethylamino group or pyridazine core .
- Reactivity-guided optimization : Use NMR titration to monitor substituent effects on solubility and target binding .
- In silico ADMET prediction : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., CYP450 inhibition, plasma protein binding) .
Q. How should researchers address conflicting data on the compound’s solubility and bioavailability?
- Dynamic light scattering (DLS) : Quantify aggregation tendencies in physiological buffers .
- Co-crystallization with cyclodextrins : Improve aqueous solubility while maintaining bioactivity .
- Comparative dissolution studies : Test formulations (e.g., nanocrystals, liposomes) against free compound in simulated gastric fluid .
Methodological Resources
- Experimental Design : Apply DoE to reduce trial-and-error in synthetic optimization .
- Data Validation : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Comparative Studies : Benchmark against reference compounds (e.g., kinase inhibitors with similar scaffolds) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
